Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate
Overview
Description
“Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is a chemical compound with the molecular formula C4H5F3O5S1. It is also known by its IUPAC name, methyl 2-(trifluoromethylsulfonyloxy)acetate1. This compound is used as a reagent for nucleophilic trifluoromethoxylation of organic compounds2.
Synthesis Analysis
The synthesis of “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is not explicitly detailed in the available resources. However, it is suggested that the S N 1-type nucleophilic trifluoromethoxylation might be involved in the reaction3.Molecular Structure Analysis
The molecular structure of “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” can be represented by the SMILES notation: COC(=O)COS(=O)(=O)C(F)(F)F1. The InChI code for this compound is 1S/C4H5F3O5S/c1-11-3(8)2-12-13(9,10)4(5,6)7/h2H2,1H31.
Chemical Reactions Analysis
“Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is involved in nucleophilic trifluoromethoxylation of organic compounds2. More detailed information about its chemical reactions is not available in the current resources.
Physical And Chemical Properties Analysis
“Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” has a molecular weight of 222.14 g/mol1. It has a topological polar surface area of 78 Ų1. The compound is solid or semi-solid or liquid or lump in physical form4. It should be stored in an inert atmosphere, under -20°C4.Scientific Research Applications
Specific Scientific Field:
Comprehensive and Detailed Summary of the Application:
- Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate”, are used in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Thorough Summary of the Results or Outcomes Obtained:
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
1. Synthesis of Amphoteric Alpha-Boryl Aldehydes “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used as a reactant in the synthesis of amphoteric alpha-boryl aldehydes . This process is important in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
2. Enantioselective Synthesis of Core Ring Skeleton of Leucosceptroids A-D This compound is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . Leucosceptroids are natural products that have shown promising biological activities, including anti-inflammatory and anti-cancer properties.
3. Stereoselective Synthesis of Monoamine Reuptake Inhibitor NS9544 Acetate “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used in the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . Monoamine reuptake inhibitors are a class of drugs used in the treatment of depression and anxiety disorders.
4. Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)-Pyridine (2,3,5-DCTF) “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used in the synthesis of 2,3,5-DCTF , a chemical intermediate for the synthesis of several crop-protection products .
5. Synthesis of Tetrahydrofuran, 2,4-Dichloro-6-(6-Trifluoromethyl-Pyridin-2-Yl), 3,5-Triazine This compound is used in the synthesis of tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine . The resultant mixture is heated to reflux (75–80 °C) for 20–24 hours .
1. Synthesis of Amphoteric Alpha-Boryl Aldehydes “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used as a reactant in the synthesis of amphoteric alpha-boryl aldehydes . This process is important in the field of organic chemistry, particularly in the synthesis of complex organic molecules.
2. Enantioselective Synthesis of Core Ring Skeleton of Leucosceptroids A-D This compound is also used in the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . Leucosceptroids are natural products that have shown promising biological activities, including anti-inflammatory and anti-cancer properties.
3. Stereoselective Synthesis of Monoamine Reuptake Inhibitor NS9544 Acetate “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used in the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate . Monoamine reuptake inhibitors are a class of drugs used in the treatment of depression and anxiety disorders.
4. Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)-Pyridine (2,3,5-DCTF) “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is used in the synthesis of 2,3,5-DCTF , a chemical intermediate for the synthesis of several crop-protection products .
5. Synthesis of Tetrahydrofuran, 2,4-Dichloro-6-(6-Trifluoromethyl-Pyridin-2-Yl), 3,5-Triazine This compound is used in the synthesis of tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine . The resultant mixture is heated to reflux (75–80 °C) for 20–24 hours .
Safety And Hazards
“Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system5.
Future Directions
The future directions of “Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate” are not explicitly mentioned in the available resources. However, given its role as a reagent for nucleophilic trifluoromethoxylation of organic compounds2, it may continue to be of interest in the field of organic chemistry.
Please note that this analysis is based on the information available at the time of the search and may not include the most recent findings or developments. For more detailed or up-to-date information, please refer to the provided references or perform a literature search.
properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O5S/c1-11-3(8)2-12-13(9,10)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYPHCLFWPCGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459449 | |
Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate | |
CAS RN |
88016-31-3 | |
Record name | Methyl [(trifluoromethanesulfonyl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[(Trifluoromethyl)sulfonyl]oxy]acetic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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